molecular formula C23H28N4O B12742304 6H-Pyrido(4,3-b)carbazol-9-ol, 1-((3-(ethylamino)propyl)amino)-5,6,11-trimethyl- CAS No. 83948-22-5

6H-Pyrido(4,3-b)carbazol-9-ol, 1-((3-(ethylamino)propyl)amino)-5,6,11-trimethyl-

Cat. No.: B12742304
CAS No.: 83948-22-5
M. Wt: 376.5 g/mol
InChI Key: IIKWVXMURNUUFB-UHFFFAOYSA-N
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Description

6H-Pyrido(4,3-b)carbazol-9-ol, 1-((3-(ethylamino)propyl)amino)-5,6,11-trimethyl-: is a complex organic compound belonging to the pyridocarbazole family This compound is characterized by its unique structure, which includes a pyrido[4,3-b]carbazole core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6H-Pyrido(4,3-b)carbazol-9-ol, 1-((3-(ethylamino)propyl)amino)-5,6,11-trimethyl- typically involves multi-step organic reactions. The process begins with the formation of the pyrido[4,3-b]carbazole core, followed by the introduction of the ethylamino and propylamino groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the pyrido[4,3-b]carbazole core.

    Substitution: Substitution reactions, such as nucleophilic substitution, can introduce different substituents to the compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a probe for investigating cellular processes.

Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its ability to interact with specific molecular targets makes it a candidate for drug discovery.

Industry: In the industrial sector, the compound can be used in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 6H-Pyrido(4,3-b)carbazol-9-ol, 1-((3-(ethylamino)propyl)amino)-5,6,11-trimethyl- involves its interaction with molecular targets, such as enzymes and receptors. The compound can intercalate with DNA, inhibit topoisomerase II, and modulate kinase activity. These interactions lead to various biological effects, including anti-cancer activity and modulation of cellular signaling pathways .

Comparison with Similar Compounds

  • 5-Methyl-6H-pyrido[4,3-b]carbazol-9-ol
  • 1,5-Dimethyl-6H-pyrido[4,3-b]carbazol-9-ol hydrobromide

Comparison: Compared to similar compounds, 6H-Pyrido(4,3-b)carbazol-9-ol, 1-((3-(ethylamino)propyl)amino)-5,6,11-trimethyl- stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo specific chemical reactions and interact with molecular targets makes it a valuable compound for research and industrial applications .

Properties

CAS No.

83948-22-5

Molecular Formula

C23H28N4O

Molecular Weight

376.5 g/mol

IUPAC Name

1-[3-(ethylamino)propylamino]-5,6,11-trimethylpyrido[4,3-b]carbazol-9-ol

InChI

InChI=1S/C23H28N4O/c1-5-24-10-6-11-25-23-21-15(3)20-18-13-16(28)7-8-19(18)27(4)22(20)14(2)17(21)9-12-26-23/h7-9,12-13,24,28H,5-6,10-11H2,1-4H3,(H,25,26)

InChI Key

IIKWVXMURNUUFB-UHFFFAOYSA-N

Canonical SMILES

CCNCCCNC1=NC=CC2=C(C3=C(C(=C21)C)C4=C(N3C)C=CC(=C4)O)C

Origin of Product

United States

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